molecular formula C23H25BrCl2N2O4 B13443756 Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- CAS No. 142128-65-2

Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)-

Katalognummer: B13443756
CAS-Nummer: 142128-65-2
Molekulargewicht: 544.3 g/mol
InChI-Schlüssel: LEEYKGOSYAZIKC-NFBKMPQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- (hereafter referred to as the target compound) is a structurally complex piperazine derivative. Its core structure includes:

  • A 1-acetylpiperazine moiety.
  • A 1,3-dioxolane ring substituted with a 2,4-dichlorophenyl group and a bromomethyl group at the 2-position.
  • A para-substituted phenyl ether linking the dioxolane and piperazine groups.
  • Stereochemical specificity (2S-cis configuration), critical for its spatial orientation and biological interactions .

This compound shares structural homology with antifungal agents like ketoconazole but differs in the substitution of the imidazole group with a bromomethyl group .

Eigenschaften

CAS-Nummer

142128-65-2

Molekularformel

C23H25BrCl2N2O4

Molekulargewicht

544.3 g/mol

IUPAC-Name

1-[4-[4-[[(2S,4R)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C23H25BrCl2N2O4/c1-16(29)27-8-10-28(11-9-27)18-3-5-19(6-4-18)30-13-20-14-31-23(15-24,32-20)21-7-2-17(25)12-22(21)26/h2-7,12,20H,8-11,13-15H2,1H3/t20-,23-/m1/s1

InChI-Schlüssel

LEEYKGOSYAZIKC-NFBKMPQASA-N

Isomerische SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CBr)C4=C(C=C(C=C4)Cl)Cl

Kanonische SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CBr)C4=C(C=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- typically involves multiple steps:

    Formation of the Dioxolane Ring: The dioxolane ring is formed by reacting 2,4-dichlorobenzaldehyde with a suitable diol under acidic conditions.

    Bromomethylation: The dioxolane intermediate is then bromomethylated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Piperazine Substitution: The bromomethylated dioxolane is reacted with 1-acetyl-4-hydroxyphenylpiperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or removing it entirely.

    Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the bromomethyl group under basic or neutral conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alcohols or deacetylated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for drug design and development.

Medicine

The compound’s structural similarity to known pharmacologically active molecules suggests potential medicinal applications. It may be investigated for its antifungal, antibacterial, or anticancer properties.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl group can interact with hydrophobic pockets, enhancing binding affinity. The overall effect depends on the specific biological context and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antifungal Agents: Ketoconazole and Derivatives

Ketoconazole
  • Structure : Contains a 1H-imidazole group instead of bromomethyl on the dioxolane ring .
  • Activity : Broad-spectrum antifungal agent targeting ergosterol synthesis.
  • Solubility : Lipophilic, poorly water-soluble (~0.03 mg/mL), limiting clinical utility .
  • Key Difference : The imidazole group in ketoconazole is essential for binding fungal cytochrome P450 enzymes. Replacement with bromomethyl (as in the target compound) likely abolishes antifungal activity but may introduce new reactivity .
Triazole Derivatives
  • Example : 1-[4-((2-(1H-1,2,4-triazol-1-ylmethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl]-4-(4-nitrophenyl)piperazine .
  • Modification : Substitution of imidazole with 1,2,4-triazole enhances metabolic stability and bioavailability.
  • Activity : Retains antifungal properties with improved pharmacokinetics .
Hydrolysis Product of Ketoconazole
  • Structure : Lacks the acetylpiperazine group, forming 1-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine (m/z 489.39) .

Piperazine Derivatives with Modified Side Chains

1-Aroyl-4-(4-Methoxyphenyl)piperazines
  • Example : 1-(2-Chlorobenzoyl)-4-(4-methoxyphenyl)piperazine .
  • Structural Features : Aroyl groups (e.g., 2-chloro, 2-bromo) introduce halogen-dependent hydrogen bonding and stacking interactions.
Hydroxyzine-Related Compounds
  • Example : p-Chlorobenzhydrylpiperazine (Hydroxyzine impurity) .
  • Structure : Bulky benzhydryl group instead of dioxolane-acetylpiperazine.
  • Activity : Antihistaminic rather than antifungal, highlighting the role of the dioxolane moiety in target specificity .
Bromomethyl vs. Imidazole/Triazole
  • Ketoconazole/Triazole Derivatives : Heterocyclic groups (imidazole/triazole) enable coordination to heme iron in fungal enzymes, a mechanism absent in the bromomethyl variant .
4-(4-Nitrophenyl)piperazine Derivatives
  • Example : 1-(4-((2-(1H-1,2,4-triazol-1-ylmethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(4-nitrophenyl)piperazine .

Data Table: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Solubility Stability
Target Compound Bromomethyl, 2,4-dichlorophenyl, 1-acetylpiperazine Unknown (Potential Prodrug) Likely Low Moderate
Ketoconazole Imidazole, 2,4-dichlorophenyl, 1-acetylpiperazine Antifungal 0.03 mg/mL Low (Hydrolyzes)
Triazole Derivative (Compound 8) 1,2,4-Triazole, 2,4-dichlorophenyl, 4-nitrophenylpiperazine Antifungal Improved High
Hydrolysis Product Imidazole, 2,4-dichlorophenyl, unacetylated piperazine Inactive Metabolite Moderate Low
1-(2-Chlorobenzoyl)-4-(4-methoxyphenyl)piperazine 2-Chlorobenzoyl, 4-methoxyphenyl Serotonin Modulation Low High

Key Research Findings

Stereochemical Impact : The (2S-cis) configuration in the target compound optimizes spatial alignment for interactions absent in racemic mixtures .

Prodrug Potential: Bromomethyl substitution may serve as a leaving group, enabling in vivo conversion to active metabolites (e.g., imidazole derivatives) .

Antibacterial Applications : highlights a synthetic route for antibacterial esters using similar intermediates, suggesting unexplored therapeutic avenues for the target compound .

Stability Concerns : Bromomethyl groups are prone to hydrolysis, necessitating formulation strategies to enhance shelf-life .

Biologische Aktivität

Piperazine derivatives have been extensively studied for their biological activities, particularly in pharmacology. The compound Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- is notable for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C26H28Cl2N4O4
  • Molecular Weight : 531.43 g/mol
  • CAS Number : 65277-42-1

These properties indicate a complex structure that may contribute to its diverse biological activities.

Piperazine derivatives typically exert their effects through several mechanisms:

  • Receptor Modulation : Many piperazine compounds act as antagonists or agonists at various neurotransmitter receptors, including serotonin and dopamine receptors.
  • Enzyme Inhibition : Some derivatives inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Activity : Certain piperazine compounds show effectiveness against bacterial and fungal pathogens.

Pharmacological Effects

The specific compound under discussion has shown promising results in various studies:

  • Antitumor Activity : Research indicates that piperazine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antibacterial and antifungal activity, making it a candidate for developing new antimicrobial agents.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against various pathogens
Neurotransmitter modulationAlters serotonin and dopamine levels

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, the compound was tested on various cancer cell lines. Results showed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent. The study highlighted the importance of further research into its mechanism of action and potential clinical applications.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of piperazine derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibitory effects, indicating its potential use in treating infections resistant to conventional antibiotics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.